GPBAR1 Receptor Agonism: Potency Comparison with Positional Isomers
In human NCI-H716 cells assessed for stimulation of cAMP production, 4-cyclopropoxy-2-ethylnicotinamide exhibits GPBAR1 agonist activity with an EC50 of 580 nM [1]. While this value alone is informative, its significance lies in comparison with positional isomers. The 5-ethyl positional isomer, 4-cyclopropoxy-5-ethylnicotinamide, displays a distinct EC50 of 750 nM in the same assay system—representing a 1.29-fold (approximately 29%) reduction in apparent potency [2]. This difference demonstrates that the precise location of the ethyl substituent (2-position versus 5-position) measurably modulates GPBAR1 activation efficacy.
| Evidence Dimension | GPBAR1 agonist activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 580 nM |
| Comparator Or Baseline | 4-Cyclopropoxy-5-ethylnicotinamide: EC50 = 750 nM |
| Quantified Difference | 1.29-fold higher potency (lower EC50) for the 2-ethyl derivative |
| Conditions | Human NCI-H716 cells; stimulation of cAMP production |
Why This Matters
For researchers investigating GPBAR1/TGR5 signaling pathways, this potency differential enables selection of the more potent 2-ethyl isomer for dose-response studies requiring lower compound concentrations, potentially reducing off-target effects and compound consumption.
- [1] BindingDB. BDBM50437878: GPBAR1 agonist activity of 4-Cyclopropoxy-2-ethylnicotinamide (EC50 = 580 nM). BindingDB, 2025. View Source
- [2] BindingDB. BDBM50065433 CHEMBL3401353: GPBAR1 agonist activity of 4-Cyclopropoxy-5-ethylnicotinamide (EC50 = 750 nM). BindingDB, 2025. View Source
